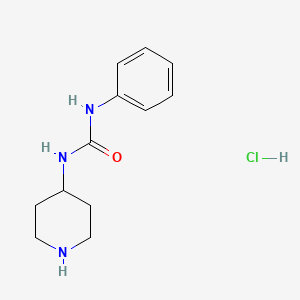

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

Description

Properties

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFHMUFOYVLRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-95-8 | |

| Record name | Urea, N-phenyl-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target kinases such as chk1 and chk2. These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment.

Mode of Action

It is suggested that the compound may interact with its targets via competitive antagonism. This means that the compound competes with other molecules (such as acetylcholine) for binding sites on its target proteins, thereby modulating their activity.

Biochemical Pathways

Given its potential kinase targets, it may influence pathways related to cell cycle regulation and dna damage response. By modulating these pathways, the compound could potentially affect cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo rapid conjugation with carboxyl linkers due to the presence of an amine group, making it useful in peptide coupling reactions.

Cellular Effects

It is suggested that the compound may have potential antiproliferative activity, as indicated by some studies.

Molecular Mechanism

It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Biological Activity

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various biochemical pathways. Compounds with similar structures have shown efficacy in:

- Inhibition of soluble epoxide hydrolase (sEH) : This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular functions. Inhibition leads to increased levels of EETs, providing anti-inflammatory and analgesic effects .

- Antimicrobial activity : Studies indicate that phenyl-urea derivatives can target penicillin-binding proteins (PBPs) in bacteria such as Staphylococcus aureus, potentially reversing antibiotic resistance .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| sEH Inhibition | Enzyme inhibition assay | IC50 = 0.9 nM | |

| Antimicrobial | PBP binding assay | Effective against MRSA | |

| Cytotoxicity | Cancer cell lines | IC50 = 5 µM (FaDu cells) |

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetic properties and therapeutic potential:

Case Studies

-

Anti-inflammatory Effects :

A study assessed the anti-inflammatory effects of a related compound, TPPU (1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea). It was found to significantly reduce inflammation in a murine model when administered orally. This suggests that similar compounds may exhibit comparable effects due to their structural similarities . -

Antimicrobial Resistance :

Research highlighted the potential of phenyl-urea derivatives in combating antibiotic resistance. The compound was shown to inhibit PBP4, crucial for Staphylococcus aureus pathogenicity, thereby offering a dual function as both an antimicrobial agent and a resistance-reversing agent .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride is in the study of enzyme inhibition. It has been investigated as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and pain pathways. Research indicates that derivatives of this compound exhibit improved pharmacokinetic properties compared to earlier inhibitors, such as those containing adamantyl groups, leading to enhanced potency and stability in biological systems .

| Compound | K_i (nM) | C_max | AUC |

|---|---|---|---|

| 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea | 0.9 ± 0.1 | High | Substantial |

Therapeutic Potential

The compound has shown promise in various therapeutic applications:

- Anticonvulsant and Antiepileptic Activity : Studies suggest that it may be effective in treating neuropathic pain and epilepsy .

- Anti-inflammatory Effects : In murine models, compounds derived from this structure have demonstrated significant anti-inflammatory effects, providing a potential avenue for the treatment of chronic inflammatory conditions .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Murine Model for Pain Relief : In a study involving lipopolysaccharide (LPS)-challenged mice, the compound exhibited notable reductions in hyperalgesia, showcasing its potential as a pain management agent .

- Pharmacokinetic Improvements : A series of derivatives were tested for their pharmacokinetic profiles, revealing substantial improvements over traditional compounds. For instance, one derivative showed a 7-fold increase in potency compared to its adamantane counterpart .

Summary of Findings

The exploration of this compound highlights its significant potential across various scientific domains:

- It serves as an important tool for studying enzyme inhibition.

- Its derivatives show promise as therapeutic agents for conditions such as epilepsy and chronic pain.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea Hydrochloride

- Structural Feature : Incorporation of a methoxy (-OCH₃) group at the para position of the phenyl ring.

- Impact : The electron-donating methoxy group enhances solubility and may improve blood-brain barrier penetration compared to the unsubstituted phenyl derivative. This modification is common in CNS-targeting agents .

1-[4-(Trifluoromethoxy)phenyl]-3-(piperidin-4-yl)urea Hydrochloride

- Structural Feature : Substitution with a trifluoromethoxy (-OCF₃) group.

Alkyl vs. Aryl Substituents

1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride

- Structural Feature : Replacement of the phenyl group with an isopropyl moiety.

- However, this may enhance selectivity for hydrophobic binding pockets .

Core Structure Modifications

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride

- Structural Feature: Replacement of the urea core with an imidazolidinone lactam.

- Impact: The lactam ring alters hydrogen-bonding capacity, which may reduce off-target interactions but limit urea-specific enzyme inhibition (e.g., soluble epoxide hydrolase). Molecular weight is reduced (233.74 vs.

Acylated Piperidine Derivatives

1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors

- Structural Feature : Acylation of the piperidine nitrogen (e.g., methylsulfonyl, fluorocyclopropane-carbonyl groups).

- Impact : Acylation improves pharmacokinetic profiles by enhancing solubility and reducing hepatic clearance. For example, 1-(2-oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea (26) demonstrated favorable metabolic stability in preclinical models .

Structural and Pharmacokinetic Comparison Table

Research Findings and Trends

- Acylated Derivatives : Compounds like 1-(1-(fluorocyclopropane-1-carbonyl)piperidin-4-yl)urea derivatives (e.g., compound 19) exhibit enhanced in vivo efficacy due to optimized lipophilicity and target engagement .

- SAR Insights : Electron-withdrawing groups on the aryl ring correlate with prolonged half-life, while bulky substituents (e.g., benzannulene in compound 19) may limit diffusion but improve target specificity .

- Formulation : Hydrochloride salts are universally preferred for improved solubility and crystallinity, facilitating reproducible dosing in preclinical studies .

Preparation Methods

General Synthetic Strategies

Two main synthetic routes are commonly employed to prepare 1-phenyl-3-(piperidin-4-yl)urea derivatives:

- Route A: Reaction of aniline derivatives with isocyanates

- Route B: Formation of urea derivatives via carbamoyl chloride or carbamoyl intermediates

These methods are adapted to introduce the urea linkage selectively and efficiently, often under mild conditions, to yield high-purity products.

Preparation via Isocyanate Intermediate

One of the most established methods involves the reaction of an aryl isocyanate with a piperidin-4-amine or its salt. The isocyanate can be either purchased or generated in situ from the corresponding aniline using triphosgene or phosgene derivatives.

- The aryl isocyanate (1 mmol) is dissolved or suspended in dry tetrahydrofuran (THF) and cooled in an ice bath.

- To this, the piperidin-4-amine (1 mmol) is added dropwise.

- The reaction mixture is stirred at low temperature and then allowed to warm to room temperature, promoting the formation of the urea bond.

- The product is isolated by filtration or extraction, followed by purification, typically via recrystallization or chromatography.

- The use of triphosgene as a phosgene equivalent allows safer handling and efficient generation of isocyanates.

- Protection of the piperidinyl amine (e.g., as benzyl imine) may be used to enhance selectivity and yield.

- This method provides good yields and purity, suitable for scale-up.

Reference: Method B from a study on urea inhibitors of soluble epoxide hydrolase.

Preparation via Phenyl Chloroformate and Amines

An alternative route involves the formation of phenyl carbamates or carbamoyl intermediates from phenyl chloroformate and subsequent reaction with piperidin-4-amine.

- Aryl amines are reacted with phenyl chloroformate in the presence of a base such as pyridine at low temperature (0–5°C) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- The intermediate carbamate precipitates upon addition of ice water and is isolated by filtration.

- This intermediate is then reacted with piperidin-4-amine hydrochloride or free base in DMF, often with a catalytic amount of pyridine, under reflux conditions.

- The final urea product precipitates or is isolated by concentration and purification.

- The yield of intermediate carbamates is typically high (above 90%).

- Final urea derivatives are obtained in moderate to good yields (around 60–70%).

- Purity is confirmed by HPLC and NMR.

Reference: Synthesis of piperidine urea derivatives with phenyl chloroformate.

Coupling via Carbodiimide-Mediated Amide Formation

In some advanced synthetic protocols, the urea moiety is constructed by coupling a carboxylic acid derivative with piperidin-4-amine using carbodiimide coupling agents such as HBTU or EDCI in polar solvents like N-methylpyrrolidinone (NMP).

- The carboxylic acid precursor (e.g., 4-carboxyphenyl urea derivative) is activated by HBTU in the presence of a base such as Hunig's base (diisopropylethylamine).

- The activated ester intermediate reacts with piperidin-4-amine to form the urea linkage.

- The reaction is typically conducted at room temperature to moderate heat.

- Purification involves aqueous workup and chromatographic separation.

- This method avoids the use of hazardous reagents like phosgene.

- It allows for selective coupling with high yields and purity (>99%).

- Suitable for complex molecules and scale-up.

- Use of expensive coupling reagents.

- Necessity for careful solvent and reagent removal.

Reference: Improved process for preparation of piperidinyl urea derivatives avoiding triphosgene and NMP solvent.

Crystallization and Purification

Purification of 1-phenyl-3-(piperidin-4-yl)urea hydrochloride is critical for achieving high purity and desirable physical properties.

- Crystallization: The compound is often crystallized from suitable solvents to obtain a stable crystalline form with characteristic X-ray diffraction peaks.

- Chromatography: Silica gel column chromatography is traditionally used but may be avoided in improved processes to reduce cost and time.

- Salt Formation: The hydrochloride salt is formed by treatment with hydrochloric acid, enhancing solubility and stability.

- High-performance liquid chromatography (HPLC) confirms purity.

- X-ray powder diffraction (XRD) characterizes crystal forms.

- Mass spectrometry (MS) and NMR spectroscopy confirm structure.

Reference: Crystallization and purification details from patent WO2010096619A1.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isocyanate route | Aryl isocyanate, piperidin-4-amine | THF | 0°C to RT | 60–80 | Requires isocyanate preparation or purchase |

| Phenyl chloroformate intermediate | Aryl amine, phenyl chloroformate, piperidin-4-amine | DMF, pyridine | 0–5°C then reflux | 65–75 | Two-step, intermediate isolation |

| Carbodiimide coupling | Carboxylic acid derivative, HBTU, piperidin-4-amine | NMP, base (Hunig's base) | RT to moderate heat | >90 | Avoids phosgene, high purity, costly reagents |

| Crystallization and salt formation | Hydrochloric acid | Various solvents | Ambient or controlled cooling | - | For purification and salt formation |

Research Findings and Optimization Notes

- The improved process described in patent WO2010096619A1 eliminates the use of triphosgene and expensive coupling reagents, reducing reaction times and simplifying purification while maintaining high yield and purity (>99%).

- Reaction monitoring by TLC and HPLC is essential for optimizing reaction times and ensuring complete conversion.

- Avoiding solvents like NMP and chromatographic purification reduces environmental impact and cost.

- Crystallization conditions influence the polymorphic form and stability of the hydrochloride salt, which is critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via urea-forming reactions between phenyl isocyanate derivatives and piperidin-4-amine intermediates. A common approach involves reacting 4-aminopiperidine hydrochloride with phenyl isocyanate in anhydrous dichloromethane under nitrogen, followed by HCl salt formation. Purity optimization requires column chromatography (silica gel, methanol/chloroform gradient) and recrystallization from ethanol/water .

- Quality Control : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to verify purity ≥95%. Monitor for byproducts like unreacted amine or isocyanate derivatives .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Structural Confirmation :

- NMR : H NMR (DMSO-d6) should show peaks for phenyl protons (δ 7.2–7.5 ppm), piperidine NH (δ 8.1–8.3 ppm), and urea NH (δ 6.8–7.0 ppm).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 264.3) .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s neuropharmacological activity?

- Derivative Synthesis : Modify the phenyl ring (e.g., electron-withdrawing groups) or piperidine substituents (e.g., methyl groups at C3) to enhance blood-brain barrier penetration. Assess binding affinity to dopamine D2/D3 and serotonin 5-HT1A receptors via radioligand assays .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with neurotransmitter receptors. Validate with MD simulations (GROMACS) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Source Analysis : Compare assay conditions (e.g., cell lines, receptor isoforms). For example, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations .

- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., residual solvents or degradation products) that may confound bioactivity results .

Q. How can researchers validate the compound’s mechanism of action in neuroinflammation models?

- In Vitro Models : Test inhibition of TNF-α and IL-6 release in LPS-stimulated microglial cells (BV2 line). Use Western blotting to assess NF-κB pathway modulation .

- In Vivo Models : Administer 10–50 mg/kg (i.p.) in rodent neuroinflammation models (e.g., LPS-induced brain injury). Monitor cytokine levels via ELISA and behavioral outcomes .

Q. What advanced analytical methods quantify this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.